3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline
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Overview
Description
3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is a complex organic compound that features a unique structure combining a chloroaniline moiety with an oxazolo[4,5-b]pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline typically involves multi-step organic reactions. One common approach is to start with a suitable aniline derivative, which undergoes chlorination and methoxylation to introduce the chloro and methoxy groups, respectively. The oxazolo[4,5-b]pyridine ring can be constructed through cyclization reactions involving appropriate precursors under controlled conditions, such as refluxing in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while substitution of the chloro group can produce various substituted aniline derivatives .
Scientific Research Applications
3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of enzyme interactions and as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-chloroaniline: Similar structure but lacks the oxazolo[4,5-b]pyridine ring.
3-Chloro-2-methoxyaniline: Similar structure but lacks the oxazolo[4,5-b]pyridine ring.
Oxazolo[4,5-b]pyridine derivatives: Compounds with similar ring systems but different substituents.
Uniqueness
3-Chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline is unique due to its combination of a chloroaniline moiety with an oxazolo[4,5-b]pyridine ring. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs .
Properties
IUPAC Name |
3-chloro-2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O2/c1-18-11-8(14)5-7(6-9(11)15)13-17-12-10(19-13)3-2-4-16-12/h2-6H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAKSGNFVZRDFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Cl)C2=NC3=C(O2)C=CC=N3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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